1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione
CAS No.: 1465769-17-8
Cat. No.: VC2839703
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione - 1465769-17-8](/images/structure/VC2839703.png)
Specification
CAS No. | 1465769-17-8 |
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Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C13H16N2O3/c1-9-13(17)15(8-12(16)14-9)7-10-3-5-11(18-2)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,16) |
Standard InChI Key | ZKQOSPVOYCCQTE-UHFFFAOYSA-N |
SMILES | CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC |
Canonical SMILES | CC1C(=O)N(CC(=O)N1)CC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Fundamental Properties
1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione features a central piperazine-2,5-dione ring system with a 4-methoxyphenylmethyl substituent at position 1 and a methyl group at position 3. This molecular architecture creates a compound with specific stereochemical properties that influence its biological interactions and chemical reactivity.
Structural Comparison with Related Compounds
The structure of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione bears similarities to several related compounds documented in chemical databases. For instance, 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione (CAS No.: 1214695-74-5) shares the piperazine-2,5-dione core with methoxy substituents, though with different positioning. Similarly, 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione exhibits structural relatedness but includes an additional chloro substituent .
Key Physical and Chemical Characteristics
Based on comparative analysis with structurally related compounds, the following table presents the estimated physicochemical properties of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione:
Property | Value | Notes |
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Molecular Formula | C₁₃H₁₆N₂O₃ | Based on structural composition |
Molecular Weight | ~248.28 g/mol | Calculated from atomic masses |
Physical State | Solid at room temperature | Common for piperazinedione derivatives |
Solubility | Likely soluble in organic solvents | Based on related structures like 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione |
LogP (estimated) | ~2.0-2.5 | Estimated based on similar structures |
Hydrogen Bond Acceptors | 5 | Oxygen and nitrogen atoms |
Hydrogen Bond Donors | 1 | Secondary amine in the piperazine ring |
Structural Classification and Nomenclature
IUPAC Nomenclature and Structural Identity
The International Union of Pure and Applied Chemistry (IUPAC) name 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione provides a systematic identification of the compound's structure. The name highlights the piperazine-2,5-dione core with its specific substituents at positions 1 and 3.
Classification Within Heterocyclic Compounds
This compound belongs to the diketopiperazine family, specifically piperazine-2,5-diones. Diketopiperazines represent an important class of cyclic dipeptides found in numerous natural products and have been extensively studied for their diverse biological activities.
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione can be approached through several established methodologies commonly employed for piperazine-2,5-dione derivatives.
Cyclodimerization of Amino Acids
One potential synthetic route involves the cyclodimerization of appropriately substituted amino acid derivatives. This approach typically utilizes protected amino acids with subsequent cyclization under controlled conditions.
Modification of Preformed Piperazine-2,5-dione Scaffolds
Laboratory Preparation Considerations
The synthesis of this compound would likely require multiple steps with careful control of reaction conditions to ensure regioselectivity. Based on synthetic approaches used for similar compounds, the following reaction sequence might be applicable:
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Formation of the piperazine-2,5-dione core
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Selective N-methylation at position 3
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Introduction of the 4-methoxyphenylmethyl group at position 1
Specific reaction conditions would need to be optimized to achieve high yields and purity, with appropriate protection/deprotection strategies employed as needed.
Comprehensive Physicochemical Profile
Detailed Physical Properties
Crystallographic Properties
Structure-Activity Relationship Analysis
Key Structural Features
The biological activity of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione would be influenced by several structural elements:
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The diketopiperazine ring provides a rigid scaffold with hydrogen bonding capabilities
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The 4-methoxyphenyl group contributes lipophilicity and potential for π-π interactions
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The methyl substituent at position 3 affects the electronic distribution and steric environment of the molecule
Comparative Structural Analysis
When compared with related compounds, several structural features merit attention:
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Unlike 3-(4-Methoxyphenyl)-1-methylpiperazine-2,5-dione, the target compound features a methylene linker between the piperazine ring and the methoxyphenyl group, potentially conferring greater conformational flexibility
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The absence of additional substituents (like the chloro group in 3-(3-chloro-4-methoxybenzyl)-1-methyl-2,5-piperazinedione ) may result in different electronic properties and receptor interactions
Analytical Methodologies
Identification and Characterization Techniques
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be suitable methods for the identification and purity assessment of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione. Based on properties of similar compounds, appropriate chromatographic conditions might include:
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HPLC: Reverse-phase columns (C18) with methanol/water or acetonitrile/water mobile phases
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TLC: Silica gel plates with appropriate solvent systems such as chloroform/methanol mixtures
Spectroscopic Identification
Mass spectrometry would be particularly valuable for structural confirmation, with expected fragmentation patterns including:
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Molecular ion peak corresponding to the molecular weight (~248)
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Fragment ions resulting from cleavage of the methoxyphenylmethyl group
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Characteristic fragments of the piperazine-2,5-dione core
Quantitative Analysis Methods
Quantitative determination of 1-[(4-Methoxyphenyl)methyl]-3-methylpiperazine-2,5-dione could be achieved through:
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HPLC with UV detection (likely at wavelengths of 210-280 nm due to the aromatic and carbonyl chromophores)
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LC-MS/MS for increased sensitivity and specificity in complex matrices
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Spectrophotometric methods for simpler formulations
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